
2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl-, iodide is a chemical compound with a complex structure It is characterized by the presence of a furan ring, an ethoxycarbonyl group, and multiple methyl groups, along with an iodide ion
Preparation Methods
The synthesis of 2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl-, iodide involves several steps. One common method includes the reaction of 2-furanmethanol with ethyl chloroformate to introduce the ethoxycarbonyl group. This intermediate is then reacted with tetramethylammonium iodide under specific conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the ethoxycarbonyl group or the furan ring.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl-, iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl-, iodide involves its interaction with molecular targets through its furan ring and ethoxycarbonyl group. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl-, iodide can be compared with other similar compounds, such as:
2-Furanmethanaminium, N,N-dimethyl-N-phenyl-, iodide: Similar structure but with a phenyl group instead of the ethoxycarbonyl group.
1-[5-(Ethoxycarbonyl)-2-furyl]-N,N-diethylethanaminium: Similar structure but with diethyl groups instead of tetramethyl groups. These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical properties and applications.
Properties
CAS No. |
3519-20-8 |
|---|---|
Molecular Formula |
C12H20INO3 |
Molecular Weight |
353.20 g/mol |
IUPAC Name |
(4-ethoxycarbonyl-5-methylfuran-2-yl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H20NO3.HI/c1-6-15-12(14)11-7-10(16-9(11)2)8-13(3,4)5;/h7H,6,8H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
TUTJYLUZYBJMMA-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C[N+](C)(C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


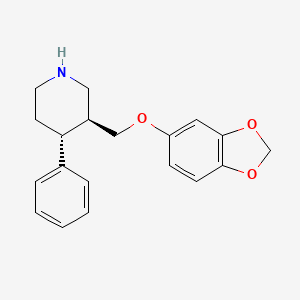
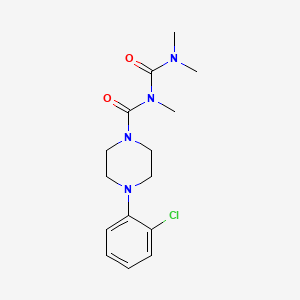
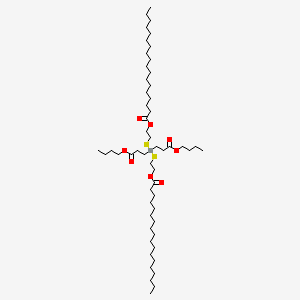
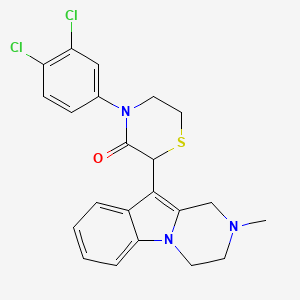
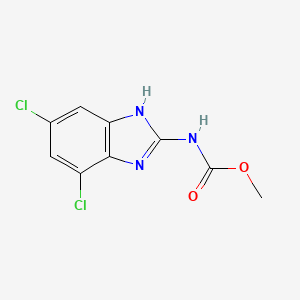
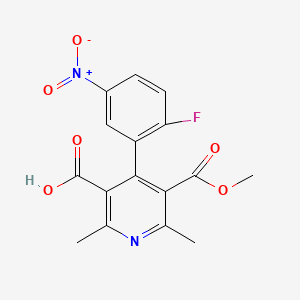
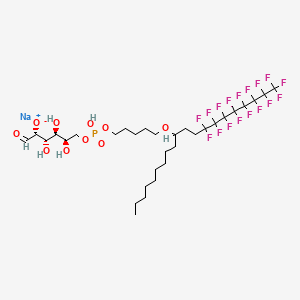
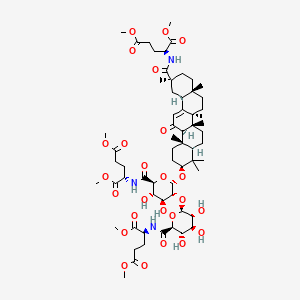
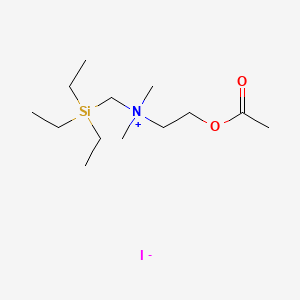

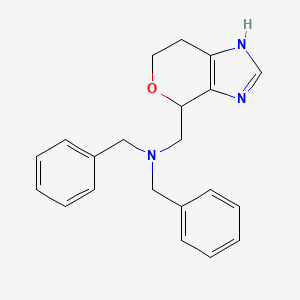
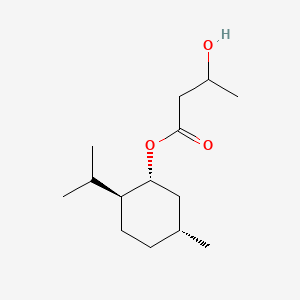
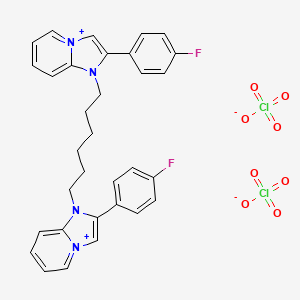
![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
